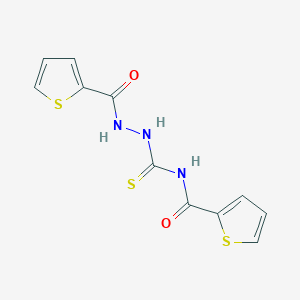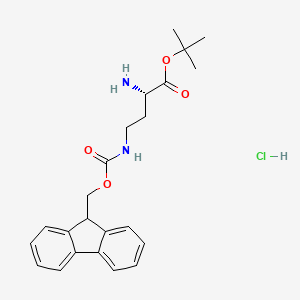
H-L-Dap(fmoc)-otbu hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Dap(fmoc)-otbu hcl, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2,3-diaminopropanoic acid tert-butyl ester hydrochloride, is a derivative of L-2,3-diaminopropanoic acid. This compound is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Dap(fmoc)-otbu hcl involves multiple steps:
Protection of the Amino Group: The amino groups of L-2,3-diaminopropanoic acid are protected using fluorenylmethyloxycarbonyl (fmoc) and tert-butyl (otbu) groups.
Formation of the Hydrochloride Salt: The protected compound is then converted into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-L-Dap(fmoc)-otbu hcl undergoes several types of chemical reactions:
Deprotection Reactions: Removal of the fmoc and otbu protective groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the fmoc group, while trifluoroacetic acid is used for the otbu group.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Scientific Research Applications
H-L-Dap(fmoc)-otbu hcl is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme functions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of H-L-Dap(fmoc)-otbu hcl involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound does not have a direct biological target or pathway but facilitates the creation of peptides that can interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Dap(Boc)-OH: Another protected derivative of L-2,3-diaminopropanoic acid with a different protective group.
Fmoc-L-Dap(NBSD)-OH: A derivative with a benzodiazole protective group, used for fluorescence imaging.
Uniqueness
H-L-Dap(fmoc)-otbu hcl is unique due to its combination of fmoc and otbu protective groups, which provide a balance of stability and reactivity, making it suitable for a wide range of peptide synthesis applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)20(24)12-13-25-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14,24H2,1-3H3,(H,25,27);1H/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPOYXSOEXMYDQ-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
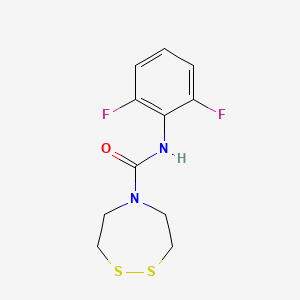
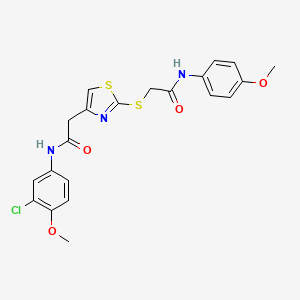
![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)

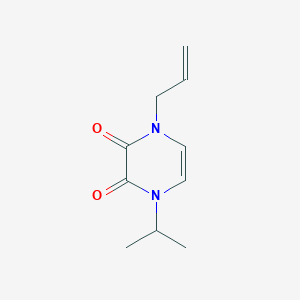
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)
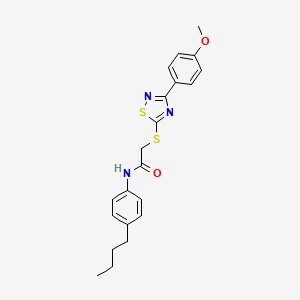
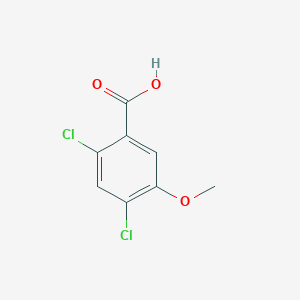
![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)
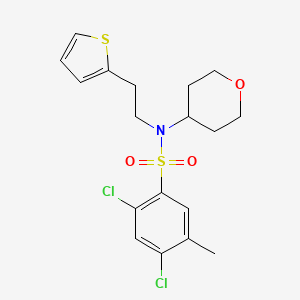
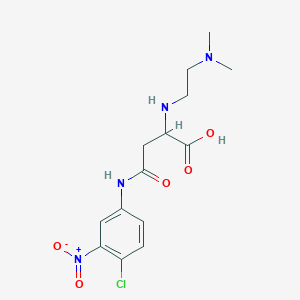
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)
